molecular formula C21H16N2O B14012215 4-amino-N-phenanthren-2-ylbenzamide CAS No. 7512-30-3

4-amino-N-phenanthren-2-ylbenzamide

Cat. No.: B14012215
CAS No.: 7512-30-3
M. Wt: 312.4 g/mol
InChI Key: GRJVPTWYPUZBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-phenanthren-2-ylbenzamide is a chemical compound with a complex structure that includes an amino group attached to a phenanthrene ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-phenanthren-2-ylbenzamide can be achieved through a multi-step process. One common method involves the direct condensation of carboxylic acids and amines. For instance, the reaction between 4-nitrobenzoyl chloride and 4-aminobenzoyl amide can be used to form an intermediate, which is then reduced to yield the desired compound . This process typically requires specific reaction conditions, such as the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .

Industrial Production Methods

For industrial production, the synthesis pathway needs to be optimized for higher yields and safer procedures. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is crucial. An efficient two-step synthetic route has been developed for industrial applications, ensuring higher yields and safer reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-phenanthren-2-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-amino-N-phenanthren-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-phenanthren-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-phenanthren-2-ylbenzamide is unique due to its specific structure, which includes both a phenanthrene ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

7512-30-3

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

4-amino-N-phenanthren-2-ylbenzamide

InChI

InChI=1S/C21H16N2O/c22-17-9-7-15(8-10-17)21(24)23-18-11-12-20-16(13-18)6-5-14-3-1-2-4-19(14)20/h1-13H,22H2,(H,23,24)

InChI Key

GRJVPTWYPUZBBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.